N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline

Description

Chemical Identity and Nomenclature

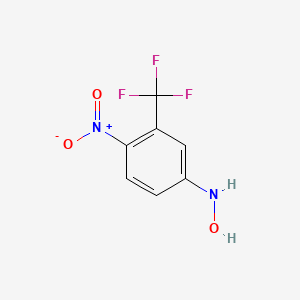

N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (CAS 904328-95-6) is a nitroaromatic compound with the molecular formula C₇H₅F₃N₂O₃ and a molecular weight of 222.12 g/mol . Its IUPAC name, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, reflects its substitution pattern: a hydroxylamine group (-NHOH) attached to a benzene ring containing nitro (-NO₂) and trifluoromethyl (-CF₃) groups at the 4- and 3-positions, respectively. Key identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | C1=CC(=C(C=C1NO)C(F)(F)F)N+[O-] |

| InChIKey | FEPOPFNZFBGHBA-UHFFFAOYSA-N |

| Synonyms | FLU-1-N-OH; 904328-95-6; N-Hydroxy-4-nitro-3-(trifluoromethyl)benzenamine |

The compound’s structure facilitates redox activity, particularly through its nitro and hydroxylamine functional groups.

Historical Context and Discovery

This compound was first identified in the early 2000s as a metabolite of flutamide, a nonsteroidal antiandrogen used in prostate cancer therapy. Researchers detected it in human liver microsomes and later confirmed its presence in the urine of patients undergoing flutamide treatment. Its discovery emerged from investigations into flutamide-induced hepatotoxicity, where oxidative metabolism of the primary metabolite 4-nitro-3-(trifluoromethyl)aniline (FLU-1) yielded this hydroxylamine derivative.

Significance in Pharmaceutical Research

This compound is pivotal in understanding drug-induced liver injury (DILI) associated with flutamide. Studies highlight its role in forming protein adducts via nitroso intermediates, which may trigger immune-mediated hepatotoxicity. Additionally, its instability under physiological conditions complicates detection, necessitating advanced analytical methods like liquid chromatography–tandem mass spectrometry (LC-MS/MS) for quantification.

Relationship to Flutamide Metabolism

This compound is a secondary metabolite in flutamide’s biotransformation pathway:

- Flutamide → Hydrolysis → FLU-1 (4-nitro-3-(trifluoromethyl)aniline).

- FLU-1 → Cytochrome P450 3A4-mediated N-hydroxylation → FLU-1-N-OH .

This metabolite is enzymatically reduced back to FLU-1 by cytosolic enzymes such as xanthine oxidase, a detoxification pathway critical for mitigating its hepatotoxic potential. The balance between its formation and reduction determines cellular oxidative stress levels, influencing liver injury outcomes.

Properties

IUPAC Name |

N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)5-3-4(11-13)1-2-6(5)12(14)15/h1-3,11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPOPFNZFBGHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NO)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675949 | |

| Record name | N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904328-95-6 | |

| Record name | N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline, also known as FLU-1-N-OH, is a significant metabolite of the anti-androgen drug Flutamide, primarily used in treating prostate cancer. This compound exhibits various biological activities that are essential for understanding its pharmacological implications.

- Molecular Formula : C₇H₆F₃N₃O₂

- Molecular Weight : 222.12 g/mol

- Structure : Characterized by a nitro group, a trifluoromethyl group, and a hydroxylamine functional group.

Synthesis

The synthesis of this compound can be achieved through the nitration of 3-trifluoromethylaniline using nitric acid and sulfuric acid. The reaction can be summarized as follows:

Research indicates that this compound influences androgen receptor activity, which is critical in the context of prostate cancer treatment. Its role as a metabolite of Flutamide suggests it may contribute to the drug's therapeutic effects by inhibiting tumor growth through modulation of androgen signaling pathways .

Antitumor Activity

Studies have shown that this compound exhibits potential antitumor effects in prostate cancer models. Specifically, it has been evaluated for its ability to inhibit tumor growth and its interaction with androgen receptors, which are pivotal in prostate cancer progression .

Case Studies and Research Findings

- Prostate Cancer Models : In vitro studies demonstrated that this compound can inhibit the proliferation of prostate cancer cell lines, suggesting its utility as an adjunctive treatment in anti-androgen therapy .

- Liver Toxicity : Some research highlights that liver toxicity associated with Flutamide may be attributed to its metabolites, including this compound. Understanding this relationship is crucial for evaluating the safety profile of Flutamide and its derivatives .

- Structure-Activity Relationship (SAR) : Investigations into related compounds have provided insights into how structural modifications influence biological activity. For example, replacing the nitro group with boronic acid in similar structures resulted in varying degrees of anti-androgen activity, emphasizing the importance of functional groups in therapeutic efficacy .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to its parent compound Flutamide and other related anti-androgens:

Scientific Research Applications

Chemical Properties and Structure

N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline, with the CAS number 904328-95-6, has a molecular weight of 222.12 g/mol. Its chemical structure includes a hydroxyl group, a nitro group, and a trifluoromethyl group attached to an aniline backbone. The presence of these functional groups contributes to its unique properties and potential applications.

Anticancer Activity

One of the significant applications of this compound is its role as a metabolite of flutamide, a non-steroidal anti-androgen used in prostate cancer treatment. Studies have indicated that this compound may exhibit liver toxicity due to its metabolites, which raises concerns about its safety profile in clinical settings .

Case Study: Toxicity Assessment

- Objective: Evaluate the toxicity of this compound.

- Method: Comparison with standard drugs like flutamide and hydroxyflutamide.

- Findings: The compound demonstrated significant toxicity in liver models, suggesting careful monitoring in therapeutic contexts .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of compounds similar to this compound has revealed insights into how modifications can enhance anticancer activity. For instance, the replacement of the nitro group with boronic acid has been explored to improve bioactivity while reducing toxicity .

Nonlinear Optical (NLO) Materials

Aniline derivatives, including this compound, are investigated for their nonlinear optical properties, which are essential for developing advanced materials in photonics and optoelectronics. The unique electronic structure due to the trifluoromethyl and nitro groups allows for enhanced optical nonlinearity .

Data Table: Nonlinear Optical Properties

| Compound Name | NLO Property | Reference |

|---|---|---|

| This compound | High second-order susceptibility | |

| 4-Chloro-3-(trifluoromethyl)aniline | Moderate susceptibility | |

| 4-Bromo-3-(trifluoromethyl)aniline | Low susceptibility |

Analytical Chemistry

This compound is also used as a reference compound in various analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy due to its distinct spectral characteristics .

Case Study: Spectroscopic Analysis

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline

- Synonyms: FLU-1-N-OH (CAS: 904328-95-6)

- Molecular Formula : C₇H₅F₃N₂O₃

- Molecular Weight : 222.12 g/mol

Role and Applications: This compound is a metabolite of Flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment . Its hydroxylamine (-NHOH) functional group enhances reactivity in biochemical pathways, influencing its metabolic and pharmacological behavior .

Comparison with Structurally Similar Compounds

Positional Isomers

Key Differences :

Halogenated Analogs

Functional Contrast :

N-Substituted Derivatives

Structural Impact :

Fluorinated and Heterocyclic Variants

Functional Differences :

- Heterocyclic Integration : Imidazole rings enable hydrogen bonding and π-stacking, critical for target binding in kinase inhibitors. FLU-1-N-OH’s hydroxylamine group instead facilitates metabolic activation .

Key Research Findings

- Metabolic Relevance : FLU-1-N-OH’s hydroxylamine group is essential for Flutamide’s antiandrogen activity but also linked to hepatotoxicity due to reactive oxygen species generation .

- Spectroscopic Behavior : Halogenated analogs like 4-bromo-3-CF₃-aniline exhibit distinct IR and Raman spectra, aiding in materials characterization .

- Synthetic Utility : N-substituted derivatives (e.g., piperazinyl variants) show higher thermal stability (>200°C) compared to FLU-1-N-OH, which decomposes at lower temperatures due to its labile -NHOH group .

Preparation Methods

High-Pressure Amination of 5-Chloro-2-nitrobenzotrifluoride

A widely cited method involves the reaction of 5-chloro-2-nitrobenzotrifluoride with aqueous ammonia under elevated temperature and pressure. As described in patent DE3819565A1, this single-step process achieves yields exceeding 90%.

Procedure :

-

Reaction Setup : A mixture of 5-chloro-2-nitrobenzotrifluoride (1 mol) and 24–40% aqueous ammonia (2+ mol) is heated in a steel autoclave at 180–200°C under pressures up to 40 bar.

-

Catalysis : Copper or copper compounds may be added to accelerate the amination.

-

Workup : After cooling, excess ammonia is vented, and the product is isolated via filtration. Drying under vacuum yields crystalline 4-nitro-3-(trifluoromethyl)aniline with a melting point of 126–127°C.

Key Advantages :

Nitration of m-Chlorotrifluorotoluene Followed by Ammonolysis

An alternative route from ChemBK involves nitration of m-chlorotrifluorotoluene, followed by amination:

Step 1: Nitration

-

Conditions : m-Chlorotrifluorotoluene is treated with concentrated nitric acid (98%) and sulfuric acid at 50°C.

-

Outcome : 5-Chloro-2-nitrotrifluorotoluene is obtained in 84.7% yield.

Step 2: Amination

-

Conditions : The nitro intermediate reacts with 24% aqueous ammonia at 175°C under 3.6 MPa pressure.

-

Outcome : 4-Nitro-3-(trifluoromethyl)aniline is isolated after neutralization and drying, with a purity >98%.

N-Hydroxylation Strategies

Introducing the N-hydroxy group to 4-nitro-3-(trifluoromethyl)aniline requires careful optimization due to the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which deactivate the aromatic ring. The following methods are proposed based on analogous reactions in aryl amine chemistry.

Direct Oxidation of the Amine

Oxidation of the primary amine to an N-hydroxy derivative can be achieved using peroxides or peracids:

Reagents :

-

Hydrogen Peroxide (H₂O₂) : In acidic media, H₂O₂ may oxidize the amine to the N-hydroxy form.

-

Meta-chloroperbenzoic acid (m-CPBA) : This peracid is effective for N-hydroxylation in electron-deficient anilines.

Example Protocol :

-

Dissolve 4-nitro-3-(trifluoromethyl)aniline in acetic acid.

-

Add 30% H₂O₂ dropwise at 0–5°C.

-

Stir for 12–24 hours, then quench with ice water.

-

Isolate the product via extraction and recrystallization.

Challenges :

-

Over-oxidation to nitroso or azoxy compounds.

-

Competing ring nitration or C-hydroxylation.

Diazotization and Hydroxylamine Displacement

This method adapts diazonium salt chemistry, as seen in the synthesis of 3-(trifluoromethyl)-4-nitrophenol:

Procedure :

-

Diazotization : Treat 4-nitro-3-(trifluoromethyl)aniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Hydroxylamine Reaction : React the diazonium salt with hydroxylamine (NH₂OH) in aqueous solution.

-

Isolation : Precipitate the N-hydroxy product via pH adjustment.

Critical Parameters :

-

Temperature control (<10°C) to prevent diazonium decomposition.

-

Stoichiometric excess of hydroxylamine to ensure complete displacement.

Comparative Analysis of Synthetic Routes

*Theoretical estimates based on analogous reactions.

Industrial and Environmental Considerations

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline, and how are they applied?

- Methodological Answer :

- FT-IR and FT-Raman spectroscopy are critical for identifying vibrational modes of functional groups (e.g., N–O stretch of nitro at ~1520 cm⁻¹, C–F stretches of trifluoromethyl at 1100–1250 cm⁻¹). Assignments should be cross-validated with density functional theory (DFT) calculations .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) resolves electronic environments: the hydroxylamino (–NHOH) proton appears deshielded (~δ 8–10 ppm), while trifluoromethyl carbons show distinct splitting due to fluorine coupling .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, with the molecular ion peak expected at m/z ~250–260 (exact mass depends on isotopic distribution) .

Q. What synthetic routes are available for this compound?

- Methodological Answer :

- Step 1 : Nitration of 3-(trifluoromethyl)aniline using mixed acid (H₂SO₄/HNO₃) at 0–5°C to yield 4-nitro-3-(trifluoromethyl)aniline. Monitor regioselectivity via TLC or HPLC .

- Step 2 : Partial reduction of the nitro group to hydroxylamine using Zn/HCl or catalytic hydrogenation under controlled H₂ pressure. Reaction conditions (e.g., pH, solvent) must be optimized to avoid over-reduction to the amine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Purity is confirmed by melting point and HPLC .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound’s electronic structure and reactivity?

- Methodological Answer :

- DFT calculations (B3LYP/6-311++G**) predict vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the nitro group’s electron-withdrawing effect lowers HOMO energy, influencing electrophilic substitution patterns .

- NBO analysis quantifies hyperconjugative interactions (e.g., lone pair donation from hydroxylamino to nitro group), explaining stabilization effects and reaction pathways .

- Molecular docking screens potential biological targets by simulating interactions with enzymes (e.g., nitroreductases), guiding drug design .

Q. What strategies resolve contradictions in reactivity data for nitro- and trifluoromethyl-substituted anilines?

- Methodological Answer :

- Systematic substitution studies : Compare analogs (e.g., 4-nitro vs. 2-nitro isomers) to isolate electronic vs. steric effects. For example, trifluoromethyl at position 3 enhances meta-directing behavior, altering nitration regioselectivity .

- Kinetic vs. thermodynamic control : Vary reaction temperatures and catalysts. Higher temperatures favor thermodynamic products (e.g., para-substitution in electrophilic reactions) .

- In situ monitoring : Use techniques like in situ IR or Raman spectroscopy to track intermediate formation during reactions (e.g., hydroxylamine intermediates during reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.